(3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol
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Overview
Description
(3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol is a chemical compound with the molecular formula C17H13Cl2FN2O It is a member of the pyrazole family, characterized by a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: (3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)carboxylic acid.
Reduction: (3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound and its derivatives are being investigated for their potential therapeutic effects. They have shown activity against various diseases, including cancer and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
- (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazol-4-YL)methanol
- (3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol
- (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol
Uniqueness
The uniqueness of (3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol lies in its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
618383-32-7 |
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Molecular Formula |
C16H11Cl2FN2O |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
[3-(2,4-dichloro-5-fluorophenyl)-1-phenylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H11Cl2FN2O/c17-13-7-14(18)15(19)6-12(13)16-10(9-22)8-21(20-16)11-4-2-1-3-5-11/h1-8,22H,9H2 |
InChI Key |
RVVCWPZDKPTAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO |
Origin of Product |
United States |
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